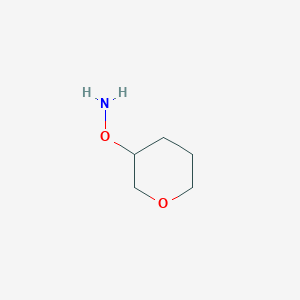

O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine

Description

Context and Significance of O-Substituted Hydroxylamines in Advanced Organic Synthesis

O-substituted hydroxylamines are valuable building blocks in organic and medicinal chemistry. organic-chemistry.org Their utility stems from their ability to participate in a wide range of chemical transformations. These reagents can act as effective aminating agents, facilitating the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds, often with high stereo- and regioselectivity. This capability is crucial for the synthesis of complex nitrogen-containing molecules, including many pharmaceuticals and biologically active compounds. The development of methods for the synthesis of O-substituted hydroxylamines, for example, through the O-alkylation of N-hydroxycarbamates, has expanded their accessibility and utility in synthetic endeavors. researchgate.net

The Tetrahydropyran (B127337) Moiety as a Privileged Structural Motif in Chemical Research

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a key structural component in a vast array of biologically active molecules. scbt.comnist.gov Its presence is notable in natural products with medicinal properties, such as marine toxins and anticancer agents. scbt.comnih.gov The THP moiety's prevalence has made it an attractive target for synthetic organic chemists. scbt.comnih.gov Beyond its role in bioactive molecules, the tetrahydropyran group, particularly the 2-tetrahydropyranyl (THP) group, is widely employed as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. nist.gov

Positional Isomerism: Distinguishing the O-(Tetrahydro-2H-pyran-3-YL) from the O-(Tetrahydro-2H-pyran-2-YL) Hydroxylamine (B1172632)

Positional isomerism, where functional groups occupy different positions on a carbon skeleton, can lead to significant differences in the physical and chemical properties of molecules. pharmaffiliates.com This is particularly true for O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine and its 2-substituted analogue. While both share the same molecular formula, the position of the aminooxy group on the tetrahydropyran ring—at the 3-position versus the 2-position—fundamentally alters the molecule's structure and, consequently, its reactivity and applications. The 2-position is adjacent to the ring oxygen, making it an acetal (B89532), whereas the 3-position is on a standard secondary carbon of the ring.

Overview of Research on O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine as a Prevalent Analogue

In contrast to the limited information available for the 3-yl isomer, a considerable body of research exists for O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine. This compound is a commercially available and useful research chemical. innospk.com It has been utilized as a reagent in the synthesis of various compounds, including marine alkaloids and potential histone deacetylase (HDAC) inhibitors. scbt.comchemicalbook.com Its application extends to bioconjugation chemistry and as a building block for modifying carbohydrates.

The synthesis of O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine is well-documented and can be achieved from 3,4-dihydro-2H-pyran. A common synthetic route involves the reaction of N-hydroxyphthalimide with dihydropyran, followed by hydrazinolysis to release the desired hydroxylamine.

Below are data tables summarizing the known properties and applications of the more researched 2-yl isomer, which provide a comparative context for understanding the potential characteristics of the 3-yl analogue.

Table 1: Physicochemical Properties of O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine

| Property | Value | Reference |

| CAS Number | 6723-30-4 | nih.govchemicalbook.com |

| Molecular Formula | C₅H₁₁NO₂ | scbt.com |

| Molecular Weight | 117.15 g/mol | scbt.comnih.gov |

| Appearance | White to Off-White Low-Melting Solid | innospk.com |

| Melting Point | 34-37 °C | chemicalbook.com |

| Boiling Point | 81 °C / 20 mmHg | chemicalbook.com |

Table 2: Research Applications of O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine

| Application Area | Specific Use | Reference |

| Organic Synthesis | Reagent in the synthesis of a marine alkaloid. | scbt.com |

| Medicinal Chemistry | Synthesis of potential histone deacetylase (HDAC) inhibitors. | chemicalbook.com |

| Biotechnology | Employed in bioconjugation chemistry. | |

| Carbohydrate Chemistry | Used for the modification of carbohydrates. |

While extensive research on this compound is not readily found in the public domain, its structural relationship to the well-studied 2-yl isomer suggests it holds potential as a unique building block in organic synthesis. Further investigation into its synthesis and reactivity is warranted to fully elucidate its chemical utility.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

O-(oxan-3-yl)hydroxylamine |

InChI |

InChI=1S/C5H11NO2/c6-8-5-2-1-3-7-4-5/h5H,1-4,6H2 |

InChI Key |

GNFPYJMGTRUNBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)ON |

Origin of Product |

United States |

Advanced Applications in Organic Synthesis and Chemical Biology Research

A Valuable Building Block for Intricate Molecular Architectures

The inherent structure of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine, featuring a reactive hydroxylamine (B1172632) moiety protected by a readily cleavable tetrahydropyranyl (THP) group, makes it an attractive starting material for the synthesis of complex molecules.

Facilitating Access to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. The hydroxylamine functionality of this compound serves as a linchpin for the construction of various heterocyclic rings. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form substituted pyrroles, pyrazoles, and isoxazoles. The THP protecting group ensures the stability of the hydroxylamine during these transformations and can be selectively removed under acidic conditions to yield the final heterocyclic product or an intermediate for further elaboration.

Introducing the Hydroxylamine Moiety into Biologically Relevant Scaffolds

The hydroxylamine group is a key pharmacophore in a multitude of biologically active compounds, including a number of approved drugs. This compound provides a reliable method for incorporating this functionality into complex, biologically relevant scaffolds. This is particularly valuable in medicinal chemistry for the synthesis of novel therapeutic agents. For example, it has been utilized in the synthesis of potential histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. The reagent allows for the late-stage introduction of the protected hydroxylamine, which can then be deprotected to reveal the active hydroxamic acid moiety.

A Masked Donor of Hydroxylamine

The THP group in this compound effectively "masks" the reactive hydroxylamine, allowing for its controlled release under specific reaction conditions. This property is exploited in several important synthetic transformations.

A Key Reagent in the Synthesis of Hydroxamic Acids

Hydroxamic acids are a critical class of compounds with a wide range of biological activities, most notably as inhibitors of metalloenzymes. The synthesis of hydroxamic acids often involves the coupling of a carboxylic acid with hydroxylamine. This compound is a frequently used reagent for this purpose. The process typically involves the activation of a carboxylic acid, for example, as an acid chloride or with a coupling agent, followed by reaction with this compound to form the O-protected hydroxamic acid. Subsequent acidic workup removes the THP group to afford the final hydroxamic acid. This method is valued for its mild conditions and tolerance of various functional groups.

| Reactant 1 (Carboxylic Acid Derivative) | Reactant 2 | Product (after deprotection) | Significance |

| Activated Carboxylic Acid | This compound | Hydroxamic Acid | Synthesis of enzyme inhibitors, chelating agents |

Participation in Oximation Processes

Oximation, the reaction of a carbonyl compound with hydroxylamine to form an oxime, is a fundamental transformation in organic chemistry. This compound can be employed in oximation reactions, particularly when a protected oxime is desired as an intermediate. The resulting O-THP protected oximes are stable and can be isolated and used in further reactions, such as the Beckmann rearrangement, or deprotected to yield the free oxime.

| Reactant 1 (Carbonyl Compound) | Reactant 2 | Initial Product | Final Product (after deprotection) | Application |

| Aldehyde or Ketone | This compound | O-THP Protected Oxime | Oxime | Synthesis of amides, lactams, and other nitrogenous compounds |

Strategic Role in Prodrug Design and Functional Group Interconversions

The unique properties of this compound also lend themselves to applications in drug delivery and synthetic strategy.

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. The hydroxylamine moiety can be incorporated into a drug molecule and protected with the THP group from this compound. This can improve the drug's stability, solubility, or pharmacokinetic profile. Once administered, the THP group can be cleaved in vivo, releasing the active hydroxylamine-containing drug.

Furthermore, the reactions involving this compound represent a form of functional group interconversion. For example, a carboxylic acid can be converted into a hydroxamic acid, or a carbonyl group can be transformed into an oxime. These transformations are crucial steps in multi-step synthetic sequences, allowing for the strategic manipulation of functional groups to achieve a desired molecular target.

Computational and Spectroscopic Characterization of O Tetrahydro 2h Pyran 3 Yl Hydroxylamine and Analogues

Theoretical Calculations of Molecular Structure and Conformation

While no specific computational studies on O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine are readily available, research on the analogous O-(Tetrahydro-2H-pyran-2-YL)hydroxylamine highlights the importance of the anomeric effect in determining its conformational preferences. tandfonline.com DFT calculations have been employed to estimate the magnitude of this effect, which involves a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the exocyclic C-O bond. tandfonline.com

For this compound, the hydroxylamine (B1172632) substituent is not at the anomeric position (C-2), meaning the classical anomeric effect would not be the dominant stereoelectronic factor. Instead, the conformational analysis would be governed by standard steric and torsional strains. The substituent can exist in either an axial or equatorial position on the tetrahydropyran (B127337) ring. Computational modeling would be used to determine the energy difference between these two conformers, with the equatorial position generally being favored to minimize steric hindrance.

Table 1: Calculated Properties of a Representative Tetrahydropyran Analogue

This table presents computed properties for O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which serves as a close analogue to the target compound. These values are derived from computational chemistry software.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | nih.gov |

| Exact Mass | 117.078978594 Da | nih.gov |

| Polar Surface Area | 44.5 Ų | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Spectroscopic Analysis for Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of synthesized chemical compounds. The primary methods used would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the unambiguous assignment of the structure. For instance, the proton attached to the carbon bearing the hydroxylamine group (C-3) would exhibit a characteristic chemical shift and coupling pattern depending on its axial or equatorial orientation and its coupling to neighboring protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretches of the hydroxylamine group, as well as C-O and C-H stretches associated with the tetrahydropyran ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Table 2: Representative Spectroscopic Data for Hydroxylamine Analogues

While a specific, published spectrum for this compound is not available, the table below outlines the expected regions for key spectroscopic signals based on its functional groups and data from similar compounds.

| Technique | Functional Group | Expected Signal Range |

| ¹H NMR | -CH-O-N- | 3.5 - 4.5 ppm |

| ¹³C NMR | -CH-O-N- | 70 - 80 ppm |

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |

| IR | C-O Stretch | 1050 - 1150 cm⁻¹ |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 117 |

Purity assessment is often carried out using High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any impurities, with purity levels typically expected to be ≥ 95% for research-grade materials.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model the pathways of chemical reactions involving this compound. This involves calculating the energies of reactants, products, and any intermediates and transition states along the reaction coordinate. Such studies can provide valuable insights into reaction mechanisms and help to predict the feasibility and outcome of a given transformation.

For example, hydroxylamines are known to participate in oxidation reactions. Modeling the oxidation of this compound would involve identifying the most likely oxidant, proposing a plausible mechanism, and then using DFT or other ab initio methods to calculate the energy profile of the reaction. This would include locating the transition state structure for the rate-determining step and calculating the activation energy barrier.

Studies on the oxidation decomposition of hydroxylamine itself over catalysts have identified various reaction pathways and intermediates. researchgate.net A similar approach could be applied to model the reactions of substituted hydroxylamines like the title compound. For instance, in the synthesis of other complex molecules, O-substituted hydroxylamines are used as reagents, and understanding their reaction pathways is crucial for optimizing reaction conditions and yields.

Table 3: Key Concepts in Reaction Pathway Modeling

| Concept | Description | Relevance to this compound |

| Reaction Coordinate | A geometric parameter that represents the progress of a reaction from reactants to products. | Would map the structural changes as the hydroxylamine group reacts, for example, during oxidation or ligation. |

| Transition State | The highest energy point along the reaction coordinate, representing the energy barrier to the reaction. | Locating the transition state for a given reaction of the title compound would allow for the calculation of its activation energy. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A key parameter for predicting the rate of a reaction involving the title compound. |

| Intermediate | A relatively stable species that is formed and consumed during the course of a reaction. | Modeling could predict the formation of transient species during its synthesis or subsequent reactions. |

By combining these computational and spectroscopic approaches, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Future Perspectives and Emerging Research Directions for O Tetrahydro 2h Pyran 3 Yl Hydroxylamine

Development of Enantioselective and Diastereoselective Syntheses

The tetrahydropyran (B127337) ring is a ubiquitous motif in biologically active natural products, making the development of stereoselective synthetic methodologies a paramount objective. whiterose.ac.uknih.gov For O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine, achieving control over the stereocenter at the C3-position is crucial for accessing enantiopure materials for applications in medicinal chemistry and materials science. Future research will likely focus on adapting and refining several powerful strategies to install the C3-substituent with high stereocontrol.

Promising synthetic approaches include:

Intramolecular oxa-Michael Additions: Chiral phosphoric acid catalysis has been successfully employed in the "clip-cycle" synthesis of various substituted THPs, achieving excellent enantioselectivity (up to 99% ee). whiterose.ac.ukwhiterose.ac.uk This strategy, involving the cyclization of an ω-unsaturated alcohol onto a thioester, could be adapted to precursors of the target molecule.

Prins Cyclizations: The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic and powerful method for constructing THP rings. beilstein-journals.org Iron(III)-catalyzed variants have demonstrated exceptionally high diastereo- and enantioselectivity in producing substituted 4-hydroxy-tetrahydropyrans. thieme-connect.com Further development could allow for the stereocontrolled synthesis of 3-functionalized THPs. Funk and Cossey have shown that enecarbamates can serve as effective terminating groups in Prins cyclizations to yield highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. nih.govnih.gov

Metal-Catalyzed Cyclizations: Eco-friendly catalysts like FeCl3 have been shown to effectively catalyze the cyclization of ζ-hydroxy allylic alcohols to yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. acs.org The mechanism often involves a thermodynamic equilibration that favors the most stable isomer. acs.org

Oxidative C–H Activation: Methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the formation of an oxocarbenium ion from an ether, which then undergoes intramolecular cyclization. nih.gov This approach is notable for its tolerance of acid-labile groups and offers a pathway to structurally diverse THPs. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies for 3-Substituted Tetrahydropyrans

| Synthetic Strategy | Catalyst / Reagent | Key Features | Relevant Substitution Patterns | Citations |

|---|---|---|---|---|

| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acids (e.g., R-TRIP) | High enantioselectivity via intramolecular oxa-Michael addition. | 2,2- and 3,3-spirocyclic; 2,6-disubstituted | whiterose.ac.ukwhiterose.ac.uk |

| Prins Cyclization | FeCl₃, InCl₃, BF₃·OEt₂ | Forms THP ring from homoallylic alcohols and aldehydes; high diastereoselectivity. | 2,3,6-trisubstituted; 2,6-disubstituted | thieme-connect.comnih.govnih.govacs.org |

| Metal-Catalyzed Cyclization | FeCl₃ | Thermodynamic equilibration leads to stable cis-isomers. | cis-2,6-disubstituted | acs.org |

| Oxidative Cyclization | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Oxocarbenium ion intermediate; tolerates acid-labile groups. | Structurally diverse, including vinylsilane and alkyne-substituted THPs | nih.gov |

| Tandem Condensation/Michael Addition | Base (e.g., piperidine) | One-pot synthesis from β-ketoesters and aldehydes to form highly functionalized THP-4-ones. | Polysubstituted THP-4-ones | nih.govacs.org |

Exploration of Novel Catalytic Transformations

The catalytic potential of this compound remains an unexplored frontier. The molecule possesses multiple potential coordination sites—the ether oxygen, the hydroxylamine (B1172632) oxygen, and the nitrogen atom—which could be leveraged to design novel ligands for transition metal catalysis. The chiral nature of the THP backbone could enable its use in asymmetric catalysis, where the ligand's stereochemistry is transferred to the reaction products.

Future research directions could include:

Development of Chiral Ligands: Synthesis of enantiopure this compound and its derivatives could provide a new class of bidentate or tridentate ligands. These could be investigated in asymmetric hydrogenations, C-C bond-forming reactions, or hydroamination reactions, where the defined spatial arrangement of the coordinating atoms can induce high enantioselectivity.

Organocatalysis: The hydroxylamine moiety can participate in various catalytic cycles. It could act as a nucleophilic catalyst or be oxidized to a nitroxyl (B88944) radical for use in controlled radical polymerization or selective oxidation reactions.

Catalyst/Solvent Systems: Tetrahydropyran itself is recognized as a desirable "green" solvent due to its biomass-derived potential, biodegradability, and resistance to peroxide formation and ring-opening polymerization under acidic conditions. google.comrsc.org The use of this compound as a functional co-solvent or catalytic additive in polymerizations or other reactions where THP is the bulk medium could lead to novel synergistic effects. For instance, tetrahydropyran has been used as a solvent for cationic polymerization to control reaction rates and molecular weight. google.com

Investigation of Unique Reactivity Profiles due to the 3-Substituted Tetrahydropyran Ring

The placement of the hydroxylamine group at the C3 position of the tetrahydropyran ring is expected to give rise to a unique reactivity profile compared to simpler O-alkylhydroxylamines or other substituted THP isomers. The 1,3-relationship between the ring oxygen and the exocyclic oxygen atom is a key structural feature.

Emerging research could focus on:

Neighboring Group Participation and Conformational Control: The ring oxygen is positioned to influence reactions at the C3-substituent through space. This could manifest as anchimeric assistance in substitution reactions or by directing the approach of reagents, thereby controlling diastereoselectivity. The conformational preference of the C3-substituent (axial vs. equatorial) will dictate the molecule's ground-state geometry and influence the transition states of reactions occurring on the ring or the hydroxylamine group.

Ring Stability and Fragmentation: While the THP ring is generally stable, the electronic nature of the 3-substituent can influence its susceptibility to ring-opening reactions. rsc.org Investigating the molecule's stability under strongly acidic or basic conditions could reveal novel rearrangement or fragmentation pathways. Under radical conditions, alkoxy radicals, which are key intermediates in atmospheric chemistry, are known to undergo isomerization and decomposition. researchgate.net Studying the behavior of radicals derived from this compound could uncover unique fragmentation patterns driven by the release of ring strain or favorable electronic rearrangements.

Stereoelectronic Effects: The orientation of the C-O bonds within the ring and the C3-O bond of the substituent will create specific stereoelectronic environments. These effects could modulate the pKa of the hydroxylamine protons and the nucleophilicity of the nitrogen atom, leading to reactivity that differs subtly but significantly from acyclic analogues.

Expansion into Materials Science and Supramolecular Chemistry

The combination of a chiral heterocyclic core and a versatile functional handle makes this compound an attractive building block for advanced materials and complex molecular assemblies.

Materials Science: The hydroxylamine group is readily derivatized, making it an ideal point of attachment for polymerization.

Polymer Synthesis: The molecule could be used as a monomer to synthesize novel polyethers or polyamides with pendant THP rings, potentially imparting unique solubility, thermal, or mechanical properties. The principles of polymerizing other cyclic ethers, such as tetrahydrofuran (B95107) (THF), could be adapted. researchgate.net The resulting polymers could find applications as specialty elastomers or thermoplastics. researchgate.net

Surface Modification: The reactive hydroxylamine can be used to graft the molecule onto surfaces, creating chiral stationary phases for chromatography or functional surfaces with tailored wettability and biocompatibility.

Supramolecular Chemistry: The molecule contains both hydrogen-bond donors (N-H) and acceptors (ring oxygen, N-O group), making it a prime candidate for directing the formation of ordered, non-covalent structures. youtube.com

Self-Assembly: Enantiopure this compound could spontaneously self-assemble into higher-order chiral structures, such as helices, fibers, or gels, driven by a network of intermolecular hydrogen bonds. nih.gov

Host-Guest Chemistry: The THP ring could act as a guest moiety to be encapsulated by larger host molecules like cyclodextrins or calixarenes. Alternatively, polymers or oligomers of the molecule could be designed to form specific binding pockets, acting as hosts for small molecule guests, a foundational concept in supramolecular chemistry. youtube.commpg.de The post-functionalization of such supramolecular polymers is an emerging strategy for creating diverse and functional nanostructures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.